Kv1.5 Inhibition Potency: 26-Fold Advantage Over the Standard-of-Care Antiarrhythmic Dronedarone
Compound 13k inhibits the Kv1.5 potassium channel with an IC50 of 90 nM, representing a 26-fold improvement in target potency compared to the clinically approved multichannel antiarrhythmic dronedarone, which blocks Kv1.5 with an IC50 of 2,370 nM [1][2]. This potency differential is critical because dronedarone's weaker Kv1.5 activity necessitates higher plasma concentrations that engage multiple off-target ion channels (hERG, Na, Ca), contributing to its known adverse effect profile [1]. In contrast, 13k's nanomolar Kv1.5 potency enables therapeutic IKur blockade at concentrations that preserve selectivity against ventricular ion channels, a design principle validated by the compound's robust in vivo efficacy at low plasma exposures (2.7 µM in rabbit AERP model) [1].
| Evidence Dimension | Kv1.5 potassium channel inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 90 nM (0.09 µM) |
| Comparator Or Baseline | Dronedarone: IC50 = 2,370 nM (2.37 µM) [GtoPdb, PMID:24824064] |
| Quantified Difference | 26-fold more potent (90 nM vs 2,370 nM) |
| Conditions | Target compound: recombinant human Kv1.5 channel assay (Bristol-Myers Squibb); Comparator: whole-cell patch clamp, HEK293 cells expressing human Kv1.5 |
Why This Matters
This 26-fold potency gap determines whether a compound can achieve therapeutic IKur blockade without engaging off-target ion channels that cause ventricular proarrhythmia, making 13k the preferred reference standard for atrial-selective IKur inhibitor development.
- [1] Finlay HJ, et al. ACS Med Chem Lett. 2016;7(9):831-834. doi: 10.1021/acsmedchemlett.6b00117. View Source
- [2] GtoPdb/IUPHAR. Dronedarone: Kv1.5 activity data. IC50 = 2370 nM. Eur J Med Chem (2014) 81:89-94. PMID:24824064. View Source
